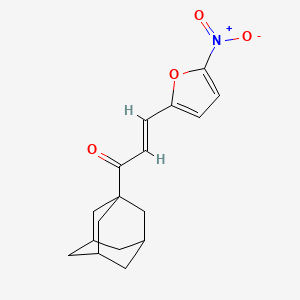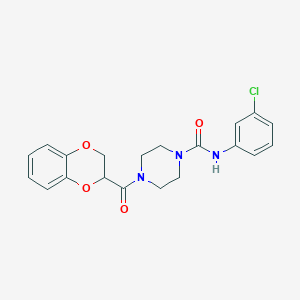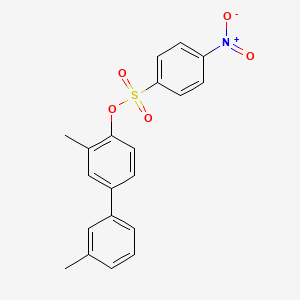![molecular formula C23H27F4N3 B10883266 1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B10883266.png)
1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization . Another approach includes the Ugi reaction and ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- **1-[2-(trifluoromethyl)pyridin-4-yl]piperazine
- **2-[({4-[2-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)amino]benzoic acid
Uniqueness: 1-(2-Fluorophenyl)-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C23H27F4N3 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-4-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H27F4N3/c24-21-7-3-4-8-22(21)30-15-13-29(14-16-30)19-9-11-28(12-10-19)17-18-5-1-2-6-20(18)23(25,26)27/h1-8,19H,9-17H2 |
InChI-Schlüssel |
HITINXRAUSSSLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{4-[(1-Adamantylamino)carbothioyl]piperazino}-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B10883197.png)
![3-{[(E)-(4-bromophenyl)methylidene]amino}-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10883203.png)
![2-[(4-Acetylphenyl)amino]-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B10883205.png)
![2-{[(Z)-chloro{[3,3,4,4,5,5-hexafluoro-2-(trifluoromethyl)cyclopent-1-en-1-yl]imino}methyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10883208.png)
![1-phenyl-2-(5',6',7',8'-tetrahydro-3'H-spiro[cyclohexane-1,4'-quinazolin]-2'-ylsulfanyl)ethanone](/img/structure/B10883210.png)
![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B10883216.png)
![(2-Fluorophenyl)[4-(4-phenylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10883222.png)

![2-[4-bromo-2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B10883229.png)
![1-(4-Phenylcyclohexyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B10883234.png)


![2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10883249.png)
